7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.
Vorbereitungsmethoden
The synthesis of 7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Base-Catalyzed Substitution Reaction: This step involves the substitution of appropriate starting materials to form intermediate compounds.
Hydrolysis: The intermediate compounds are then hydrolyzed to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specialized equipment to handle the reagents and reaction conditions safely.
Analyse Chemischer Reaktionen
7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as inhibitors for specific enzymes.
Materials Science: It is used in the synthesis of new materials with unique properties, such as fluorescence or conductivity.
Biological Studies: It is used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of 7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological function of the target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol include other benzoxaboroles, such as:
Compared to these compounds, this compound may have unique properties or applications due to its specific chemical structure and functional groups.
Eigenschaften
Molekularformel |
C9H12BNO2 |
---|---|
Molekulargewicht |
177.01 g/mol |
IUPAC-Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-7-amine |
InChI |
InChI=1S/C9H12BNO2/c1-9(2)6-4-3-5-7(11)8(6)10(12)13-9/h3-5,12H,11H2,1-2H3 |
InChI-Schlüssel |
YWHAPUXPXBRRJJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC=C2N)C(O1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.